Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate
Description
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-amino-4-formylpyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-5-10-7-16-8-12(15)11(10)9-18/h7-9H,4-6,15H2,1-3H3,(H,17,19) |
InChI Key |
AZAKLVRHYMAORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=CC(=C1C=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butanol and dimethylamine.
Intermediate Formation: Tert-butanol reacts with dimethylamine to form 3-(dimethylamino)propanol.
Carbamate Formation: 3-(dimethylamino)propanol reacts with tert-butyl chloroformate to produce tert-butyl 2-(methylamino)propylchloroformate.
Final Product: Tert-butyl 2-(methylamino)propylchloroformate is then reacted with tert-butyl carbamate to yield this compound.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl (5-amino-4-formylpyridin-3-YL)methylcarbamate: This compound has a similar structure but differs in the position of the tert-butyl group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Another similar compound with a different core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
